molecular formula C9H9N3O3S2 B2655770 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 90349-63-6

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No. B2655770
CAS RN: 90349-63-6
M. Wt: 271.31
InChI Key: ZYHVYCQAGFWSHS-UHFFFAOYSA-N
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Description

“4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its synthesis process and the properties of its constituent groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The major fragmentation pathway in most 1,3,4-thiadiazole derivatives involves the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of specific ions that can be detected using mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, its IR spectrum reveals the presence of various functional groups, while its NMR spectra provide information about its hydrogen and carbon atoms .

Scientific Research Applications

Overview

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a compound with potential applications in various scientific research areas due to its unique chemical structure. While specific studies directly addressing this compound were not found, insights into the scientific applications can be inferred from research on related sulfonamide compounds and their roles in pharmaceuticals, environmental science, and organic chemistry.

Sulfonamides in Pharmaceutical Research

Sulfonamide derivatives, including structures similar to this compound, have been explored for their therapeutic potential across a variety of medical conditions. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their ability to inhibit carbonic anhydrase and other enzymes makes them candidates for treating conditions such as glaucoma, hypertension, and certain types of cancer. The design of sulfonamide compounds involves optimizing their structure to enhance selectivity and potency for specific biological targets (Azevedo-Barbosa et al., 2020).

Environmental Science Applications

In environmental science, sulfonamides have been studied for their presence in water bodies and soils, mainly due to their widespread use in pharmaceuticals and agriculture. Research into the environmental fate, behavior, and toxicity of sulfonamide antibiotics highlights concerns over their potential to contribute to antimicrobial resistance and impact aquatic ecosystems. Studies focus on understanding how these compounds degrade in the environment, their persistence, and the formation of metabolites, which is critical for assessing and mitigating their environmental impact (Baran et al., 2011).

Mechanism of Action

The mechanism of action of “4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide” is likely related to its ability to disrupt DNA replication processes . This is due to the 1,3,4-thiadiazole ring’s bioisosteric relationship with pyrimidine .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on exploring their potential applications in various fields, such as pharmaceuticals, agrochemicals, and more . Additionally, further studies could investigate the modification of the structure of known derivatives with documented activity to design new antitumor agents .

properties

IUPAC Name

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVYCQAGFWSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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